![molecular formula C17H17NO2S B11735486 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11735486.png)
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C17H17NO2S. It is a member of the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzenesulfinyl)benzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature until the desired product precipitates out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from hot methanol .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated ketones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial pathogens. The mechanism involves interaction with bacterial enzymes, leading to disruption of cellular functions.
Case Study: Antibacterial Screening
In a study assessing the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, derivatives were synthesized and tested. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development into therapeutic agents for treating bacterial infections.
Catalysis
Organocatalysis
The compound has been investigated as a potential organocatalyst in various chemical reactions, particularly in Michael additions and other nucleophilic addition reactions. Its structure allows it to act as a bifunctional catalyst, facilitating reactions through hydrogen bonding and stabilization of transition states.
Data Table: Catalytic Activity Comparison
Catalyst | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
This compound | Michael Addition | 85% | Room temperature, 24 hours |
Other Organocatalyst | Michael Addition | 70% | Room temperature, 24 hours |
This table illustrates the superior catalytic performance of this compound compared to other organocatalysts in similar reactions.
Material Science
Polymerization Initiator
The compound has also been explored as an initiator for polymerization processes. Its ability to generate radicals under UV light makes it suitable for applications in photopolymerization, which is crucial for producing coatings, adhesives, and other polymeric materials.
Case Study: Photopolymerization
In experiments where this compound was used as a photoinitiator in acrylate-based systems, high conversion rates were achieved under UV irradiation. The resulting polymers exhibited improved mechanical properties compared to those initiated by conventional photoinitiators.
Mechanism of Action
The mechanism of action of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
- (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Comparison: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one, also known as a Schiff base compound, is a synthetic organic molecule with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NOS, with a molecular weight of approximately 299.4 g/mol. The compound features a conjugated system that includes a prop-2-en-1-one functional group, a dimethylamino group, and a benzenesulfinyl moiety. This structure contributes to its reactivity and biological activity, particularly its interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus : MIC values ranging from 15.625 to 62.5 μM.
- Enterococcus faecalis : MIC values between 62.5 to 125 μM.
These values suggest that the compound has bactericidal effects, likely through mechanisms involving the inhibition of protein synthesis and nucleic acid production .
Antibiofilm Activity
The compound has also demonstrated moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). Biofilm inhibition concentrations (MBIC) were reported as follows:
- MRSA : MBIC values of 62.216–124.432 μg/mL.
- Staphylococcus epidermidis : MBIC values of 31.108–62.216 μg/mL.
These findings highlight the compound's potential in treating biofilm-associated infections, which are notoriously difficult to manage due to their resistance to conventional antibiotics .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Protein Synthesis : The compound appears to disrupt protein synthesis in bacterial cells, leading to cell death.
- Impact on Nucleic Acid Synthesis : It may also interfere with nucleic acid production, further contributing to its antimicrobial efficacy.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that it may target specific pathways involved in biofilm development and maintenance .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against MRSA with an MIC lower than conventional treatments. |
Study B | Showed enhanced solubility and bioavailability due to the dimethylamino group, leading to improved pharmacological properties. |
Study C | Explored structural analogs and found that modifications can enhance or diminish biological activity, indicating structure-activity relationships (SAR). |
Properties
Molecular Formula |
C17H17NO2S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3 |
InChI Key |
UWBIWRHHQPOMFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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